4-Acetamidophenyl b-D-glucuronide methyl ester

説明

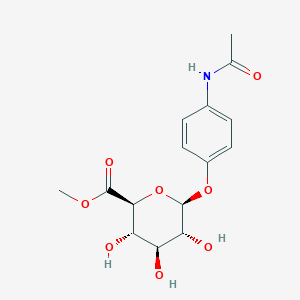

4-Acetamidophenyl β-D-glucuronide methyl ester is a glucuronide conjugate characterized by an acetamidophenyl group attached to a methyl-esterified glucuronic acid backbone.

特性

IUPAC Name |

methyl (2S,3S,4S,5R,6S)-6-(4-acetamidophenoxy)-3,4,5-trihydroxyoxane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO8/c1-7(17)16-8-3-5-9(6-4-8)23-15-12(20)10(18)11(19)13(24-15)14(21)22-2/h3-6,10-13,15,18-20H,1-2H3,(H,16,17)/t10-,11-,12+,13-,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBCDFJAIFOUUBQ-DKBOKBLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC2C(C(C(C(O2)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Glycosylation via Koenigs-Knorr Reaction

The Koenigs-Knorr method remains a cornerstone for synthesizing β-D-glucuronides. For APAP-Glu methyl ester, this involves reacting a glucuronyl halide donor with 4-acetamidophenol under basic conditions.

Synthetic Pathway :

-

Preparation of Methyl 2,3,4-Tri-O-Acetyl-β-D-Glucopyranuronosyl Bromide :

-

D-glucuronic acid is esterified with methanol under acidic conditions to form methyl D-glucuronate.

-

Hydroxyl groups at C2, C3, and C4 are acetylated using acetic anhydride in pyridine.

-

The anomeric hydroxyl group is activated via treatment with hydrogen bromide (33% in acetic acid), yielding the glucuronyl bromide intermediate.

-

-

Coupling with 4-Acetamidophenol :

-

Deprotection :

Table 1: Reaction Parameters for Koenigs-Knorr Synthesis

| Parameter | Condition/Value |

|---|---|

| Glucuronyl bromide | 1.2 equivalents |

| 4-Acetamidophenol | 1.0 equivalent |

| Solvent | Anhydrous dichloromethane |

| Promoter | Ag₂CO₃ (2.5 equiv) |

| Temperature | 0–5°C |

| Reaction time | 12–24 hours |

| β-Selectivity | >95% |

| Overall yield | 58–62% |

Enzymatic Synthesis Using UDP-Glucuronosyltransferases (UGTs)

While chemical methods dominate industrial synthesis, enzymatic approaches offer stereoselective advantages. Recombinant UGT enzymes (e.g., UGT1A1, UGT1A6) catalyze the transfer of glucuronic acid from UDP-glucuronic acid (UDPGA) to 4-acetamidophenol.

Procedure :

-

Substrate Preparation : 4-Acetamidophenol (10 mM) and UDPGA (15 mM) are dissolved in Tris-HCl buffer (pH 7.4) containing MgCl₂ (5 mM).

-

Enzymatic Reaction : Recombinant UGT (0.5 mg/mL) is added, and the mixture is incubated at 37°C for 2 hours.

-

Esterification : The glucuronidated product is treated with methyl iodide (1.1 equiv) in dimethylformamide (DMF) at 60°C for 4 hours to form the methyl ester.

-

Purification : Solid-phase extraction (C18 cartridges) followed by HPLC (C18 column, acetonitrile/water gradient) yields APAP-Glu methyl ester (purity >98%, yield: 40–45%).

Key Challenges :

-

Enzyme stability and cost limit large-scale applications.

-

Competing α-anomer formation (<5%) requires rigorous HPLC purification.

Optimization of Synthetic Protocols

Solvent and Catalyst Screening

Recent studies compare promoters for Koenigs-Knorr reactions:

Table 2: Promoter Efficiency in β-Glycosidic Bond Formation

| Promoter | β-Selectivity | Yield (%) | Byproducts |

|---|---|---|---|

| Ag₂CO₃ | 95% | 62 | None detected |

| AgOTf | 92% | 58 | Orthoester (3%) |

| BF₃·Et₂O | 78% | 45 | α-Anomer (15%) |

Silver carbonate (Ag₂CO₃) remains optimal for minimizing byproducts and maximizing yield.

Temperature and Reaction Time

-

Lower temperatures (0–5°C) favor β-selectivity by slowing anomerization.

-

Extended reaction times (>18 hours) improve conversion but risk side reactions (e.g., hydrolysis).

Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy

Mass Spectrometry

APAP-Glu methyl ester serves as a reference standard in:

化学反応の分析

Types of Reactions

4-Acetamidophenyl b-D-glucuronide methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound back to its parent acetaminophen derivative.

Substitution: Nucleophilic substitution reactions can occur at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Acetaminophen and its derivatives.

Substitution: Various substituted acetamido derivatives.

科学的研究の応用

Pharmaceutical Development

4-Acetamidophenyl β-D-glucuronide methyl ester serves as an intermediate in the synthesis of anti-inflammatory drugs. Its ability to inhibit pro-inflammatory cytokines makes it a candidate for therapeutic applications in inflammatory disorders such as arthritis.

Biochemical Research

This compound is utilized in studies focusing on glucuronidation processes, which are critical for drug metabolism. Research has shown that it can serve as a substrate for various UDP-glucuronosyltransferase enzymes, providing insights into enzyme kinetics and metabolic pathways .

Medical Research

Investigations into the therapeutic effects of 4-Acetamidophenyl β-D-glucuronide methyl ester have highlighted its potential in treating conditions associated with inflammation and pain. Studies indicate that it reduces the synthesis of inflammatory mediators like prostaglandins through interaction with cyclooxygenase enzymes .

Case Study 1: Renal Transport Mechanisms

A study examining the renal basolateral transport of glucuronides found that 4-Acetamidophenyl β-D-glucuronide demonstrated time-dependent accumulation in renal proximal tubules without significant temperature or probenecid sensitivity. This suggests limited interaction with organic anion transporters, providing valuable insights into its pharmacokinetics .

Case Study 2: Enzyme Interaction Studies

Research utilizing immobilized enzymes on magnetic beads has shown that 4-Acetamidophenyl β-D-glucuronide methyl ester plays a role in biomarker discovery and toxicology assessments. Its interactions with recombinant human proteins have implications for understanding metabolic pathways and drug interactions .

作用機序

The mechanism of action of 4-Acetamidophenyl b-D-glucuronide methyl ester involves its interaction with recombinant human proteins. The compound interacts with cell membranes and extracellular domains, influencing various cellular processes. It also interacts with cancer tissues, making it a potential candidate for cancer research .

類似化合物との比較

Comparison with Structurally Similar Glucuronide Esters

The following table summarizes key structural and functional differences between 4-acetamidophenyl β-D-glucuronide methyl ester and analogous compounds:

Data inferred from structural analogs.

Structural and Functional Analysis

Substituent Effects

- Compared to iodophenyl or nitrophenyl derivatives, it lacks heavy atoms or electron-withdrawing groups, which may reduce reactivity in cross-coupling reactions .

- Protecting Groups: Acetyl (e.g., 4-iodophenyl derivative) and benzoyl (e.g., 2,3,4-Tri-O-benzoyl ester) groups influence solubility and stability. Acetylated derivatives are more polar and soluble in organic solvents like methanol, whereas benzoyl groups enhance lipophilicity .

Stability and Reactivity Trends

- Acetyl vs. Benzoyl Protection : Acetyl groups (e.g., 4-iodophenyl derivative) are easier to remove under mild basic conditions, making them preferable for stepwise synthesis. Benzoyl groups require stronger hydrolysis conditions, offering stability in acidic environments .

- Methyl Ester vs. Hydrate : Methyl esters (e.g., target compound) enhance stability during storage, while hydrates (e.g., MUG) are tailored for aqueous enzymatic assays .

Research Findings and Industrial Relevance

- Drug Metabolism: Acetamidophenyl glucuronides are critical for studying acetaminophen detoxification pathways. Deuterated analogs (e.g., Acetaminophen D-glucuronide) enable precise tracer studies .

- Diagnostic Tools: Fluorogenic substrates like MUG are indispensable in clinical microbiology for detecting bacterial β-glucuronidase activity .

- Synthetic Versatility : Halogenated derivatives (e.g., 4-iodophenyl) facilitate Suzuki-Miyaura couplings, enabling the synthesis of complex glycoconjugates .

生物活性

4-Acetamidophenyl β-D-glucuronide methyl ester (AGME) is a glucuronide derivative of acetaminophen, a widely used analgesic and antipyretic agent. This compound has garnered attention due to its potential biological activities, particularly in drug metabolism and pharmacokinetics. Understanding the biological activity of AGME is crucial for evaluating its therapeutic potential and safety profile.

- Molecular Formula : C14H17NO8

- Molecular Weight : 355.3 g/mol

- CAS Number : 1260619-61-1

AGME functions primarily as a conjugate that enhances the solubility and excretion of its parent drug, acetaminophen. The glucuronidation process, catalyzed by UDP-glucuronosyltransferases (UGTs), facilitates the elimination of hydrophobic compounds from the body. This mechanism is crucial in reducing the toxicity associated with high concentrations of acetaminophen.

Enzymatic Interactions

AGME interacts with various human enzymes, particularly UGTs. Studies have shown that it acts as a substrate for UGT2B7 and UGT2B4, which are involved in the metabolism of numerous drugs and endogenous compounds. The interaction with these enzymes can influence the pharmacokinetics of other co-administered drugs, potentially leading to altered therapeutic effects or increased toxicity.

Transport Studies

Research involving renal basolateral transport has demonstrated that AGME accumulation is time-dependent but not significantly affected by temperature or probenecid, indicating limited interaction with organic anion transporters (OATs). This suggests that AGME may not be a substrate for renal OATs, which are critical for drug clearance in the kidneys .

Case Studies

- Renal Studies : Accumulation studies using Fischer 344 rat models indicated that AGME does not significantly inhibit the uptake of other glucuronides or organic anion substrates, suggesting a unique renal handling pathway .

- Metabolomic Analysis : In a study investigating changes in metabolites associated with obesity, AGME was identified as a significant metabolite in urine samples, highlighting its potential role as a biomarker for metabolic conditions .

Comparative Biological Activity Table

Q & A

Q. What are the key steps in synthesizing 4-Acetamidophenyl β-D-glucuronide methyl ester, and how is reaction progress monitored?

The synthesis involves three critical steps:

- Acetylation of glucuronic acid : Introduction of acetyl groups at the 2, 3, and 4 positions under controlled temperature (typically 40–60°C) and anhydrous conditions.

- Conjugation with acetamidophenol : The glucuronic acid derivative reacts with acetamidophenol under acidic/basic catalysis (e.g., H₂SO₄ or pyridine) to form the β-glycosidic bond.

- Methyl esterification : Final methylation using diazomethane or methyl iodide in methanol to protect the carboxylic acid group. Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) tracks intermediate formation. Nuclear magnetic resonance (¹H/¹³C NMR) confirms structural integrity, focusing on acetyl (δ 2.0–2.2 ppm) and methyl ester (δ 3.7 ppm) signals .

Q. How is the purity and structural integrity of the compound validated post-synthesis?

- Purity assessment : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient (70:30 to 90:10). Acceptable purity thresholds are ≥95%.

- Structural confirmation :

- ¹H NMR : Integration ratios for acetyl (9H, three -OAc groups) and anomeric proton (δ 5.2–5.5 ppm, doublet, J = 7–8 Hz).

- Mass spectrometry (MS) : ESI-MS in positive ion mode to verify molecular ion [M+Na]⁺ at m/z 458.2 (C₁₉H₂₅NO₁₀).

Contaminants (e.g., unreacted acetamidophenol) are identified via TLC Rf comparisons .

Q. What are the primary applications of this compound in pharmaceutical research?

- Metabolic pathway tracing : Acts as a surrogate substrate for UDP-glucuronosyltransferase (UGT) enzymes, enabling quantification of glucuronidation rates in liver microsomes.

- Environmental pollutant detection : Serves as a reference standard in LC-MS/MS workflows to identify glucuronide-conjugated toxins in water or soil.

- Enzyme inhibition assays : Used to study β-glucuronidase inhibitors by monitoring hydrolytic cleavage (e.g., fluorescence-based assays with analogous substrates like 4-nitrophenyl glucuronide) .

Q. What storage conditions are required to maintain compound stability?

- Short-term : Store at -20°C in amber vials under inert gas (argon/nitrogen) to prevent hydrolysis of the methyl ester or acetyl groups.

- Long-term : Lyophilized powders are stable for >2 years at -80°C. Avoid freeze-thaw cycles for solutions .

Advanced Research Questions

Q. How do researchers address variability in glucuronidation efficiency when using this compound in enzyme activity studies?

- Enzyme source standardization : Use pooled human liver microsomes (HLM) with validated UGT activity (e.g., phenobarbital-induced rat liver microsomes for comparative studies).

- Cofactor optimization : Supplement reactions with 5 mM UDP-glucuronic acid and 10 mM MgCl₂ to stabilize UGTs.

- Data normalization : Express activity as nmol/min/mg protein, correcting for background hydrolysis via negative controls (enzyme-free incubations). Contradictions in activity data often arise from interspecies UGT isoform differences, resolved by isoform-specific recombinant enzymes (e.g., UGT1A1 vs. UGT2B7) .

Q. What strategies are employed to trace metabolic pathways using isotopically labeled analogs?

- Deuterated analogs : Use 4-Acetamidophenyl β-D-glucuronide-d3 (sodium salt) as an internal standard in LC-MS to correct for matrix effects. The deuterated methyl ester (CD₃) provides a distinct MS fragment (m/z 461.2 vs. 458.2 for unlabeled).

- Tracer studies : Co-incubate labeled and unlabeled compounds in hepatocyte cultures, followed by stable isotope dilution analysis (SIDA) to quantify phase II metabolism kinetics .

Q. How can discrepancies in quantification data between LC-MS and fluorescence assays be resolved?

- Sample pretreatment : Remove interfering substances (e.g., proteins via acetonitrile precipitation) before LC-MS. For fluorescence, use enzymatic cleavage (β-glucuronidase) to release the aglycone (4-acetamidophenol) detected at λₑₓ/λₑₘ = 280/315 nm.

- Cross-validation : Calibrate both methods against a certified reference material (e.g., TRC A158495). Discrepancies >15% indicate matrix interference or incomplete hydrolysis in fluorescence assays .

Q. What challenges arise in synthesizing acetyl-modified derivatives, and how are they characterized?

- Selective deprotection : Partial hydrolysis of acetyl groups (e.g., using NH₃/MeOH) requires kinetic monitoring via ¹H NMR to avoid over-deacetylation.

- Characterization :

- IR spectroscopy : Confirm free hydroxyl groups (broad peaks at 3400–3500 cm⁻¹).

- X-ray crystallography : Resolve regiochemical ambiguities in derivatives (e.g., 2,3,4-tri-O-acetyl vs. 2,3,6 isomers) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。